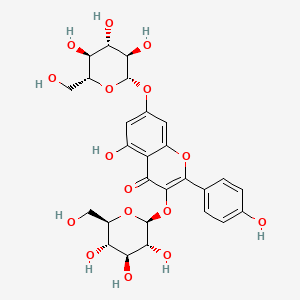![molecular formula C23H16N2O4 B1236592 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)-4-quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Quinazolinone derivatives, including the compound , have demonstrated a range of biological activities, notably antioxidant properties. For instance, a study by Jatmika, Maggadani, and Hayun (2015) evaluated the antioxidant activity of similar quinazolinone derivative compounds using various methods such as DPPH radical scavenging and ferric reducing activity potential. They found that certain synthesized compounds showed higher antioxidant capacity compared to others, although their activity was lower than the standard ascorbic acid (Jatmika, Maggadani, & Hayun, 2015).
Antimicrobial and Antitumor Activity
El-Badry, El-hashash, and Al-Ali (2020) synthesized a series of quinazolin-4(3H)-one derivatives and investigated their antimicrobial and antitumor activities. They reported modest antimicrobial activity and significant antitumor activity on various cancer cell lines, such as melanoma and ovarian cancer, with some compounds even outperforming the reference drug 5-fluorouracil (El-Badry, El-hashash, & Al-Ali, 2020).
Antihypertensive and Cardiovascular Effects
Rahman et al. (2014) synthesized derivatives of quinazolin-4(3H)-one and evaluated their antihypertensive activity in albino rats. They observed that some compounds exhibited potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used analogs like prazosin (Rahman et al., 2014).
Antiviral Properties
Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and screened them for antiviral activity against various viruses, including influenza and severe acute respiratory syndrome coronavirus. They discovered that some compounds inhibited virus replication effectively (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
Rajanarendar et al. (2012) synthesized novel isoxazolyl quinazolin-4-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. They found that some compounds exhibited significant activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticonvulsant Agents
A study by Archana, Srivastava, and Kumar (2002) synthesized quinazolin-4(3H)-one derivatives and screened them for anticonvulsant activity. They identified compounds with significant anticonvulsant properties, comparable to standard drugs like phenytoin sodium (Archana, Srivastava, & Kumar, 2002).
Eigenschaften
Produktname |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
|---|---|
Molekularformel |
C23H16N2O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H16N2O4/c26-17-5-3-4-16(13-17)25-22(24-19-7-2-1-6-18(19)23(25)27)11-9-15-8-10-20-21(12-15)29-14-28-20/h1-13,26H,14H2/b11-9+ |
InChI-Schlüssel |
YXZBNHDVRXRUBE-PKNBQFBNSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



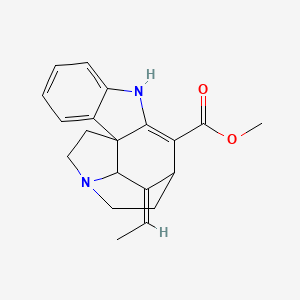
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
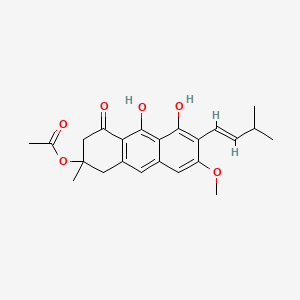
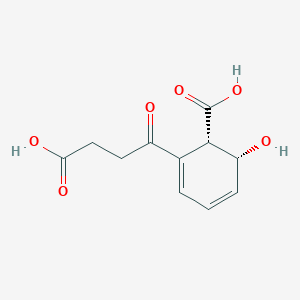

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
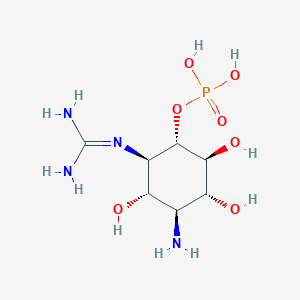
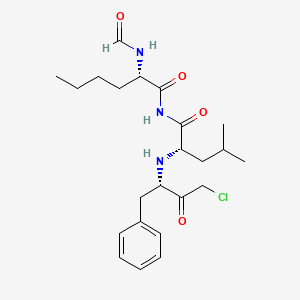
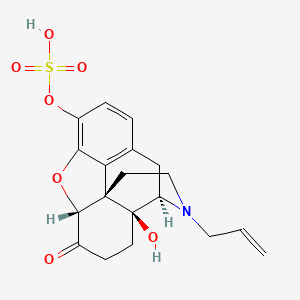
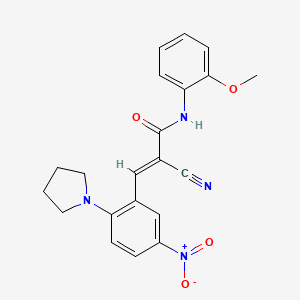
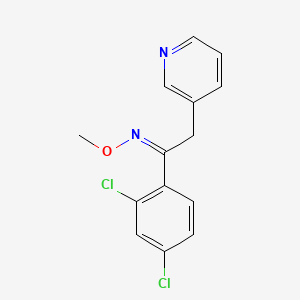
![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)
